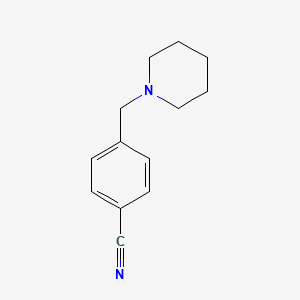

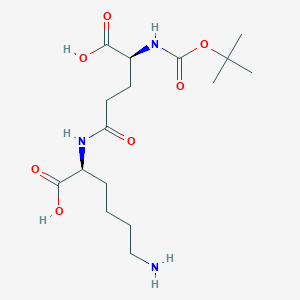

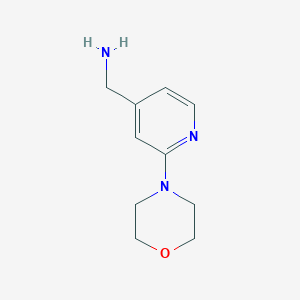

![molecular formula C10H13NO3 B1277852 2-氨基-1-(2,3-二氢苯并[1,4]二氧杂环己烷-6-基)乙醇 CAS No. 4384-99-0](/img/structure/B1277852.png)

2-氨基-1-(2,3-二氢苯并[1,4]二氧杂环己烷-6-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The first paper describes the use of commercial amino alcohols as initiators for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine . The amino alcohols used in this study, namely 2-(methyl amino)ethanol and diethanolamine, are shown to initiate polymerization without the need for protecting the hydroxyl groups. This suggests that similar amino alcohols, such as 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol, could potentially be used in similar polymerization reactions to create telechelic polymers with controlled molar masses and narrow dispersities.

Molecular Structure Analysis

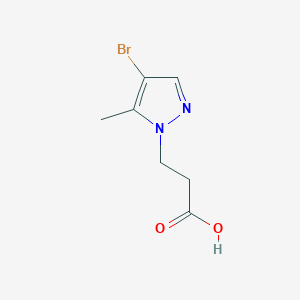

While the molecular structure of 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol is not analyzed in the provided papers, the structure of amino alcohols typically includes an amino group and a hydroxyl group attached to an alkyl chain. The presence of these functional groups allows for various chemical reactions, such as the formation of polymers described in the first paper .

Chemical Reactions Analysis

The second paper discusses the stereoselective synthesis of tetrahydrobenzo[a]pyrrolizidines through an amine-induced ring-opening reaction followed by a TiCl4-catalyzed intramolecular Diels-Alder reaction . This indicates that amino alcohols can participate in ring-opening reactions and subsequent cyclization to form complex heterocyclic structures. The amino alcohol acts as a nucleophile in the ring-opening step, which could be relevant to the reactivity of 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol in similar contexts.

Physical and Chemical Properties Analysis

Neither paper provides specific information on the physical and chemical properties of 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol. However, amino alcohols generally have properties that are influenced by their ability to engage in hydrogen bonding due to the presence of both amino and hydroxyl groups. This can affect their solubility, boiling points, and reactivity. The papers suggest that amino alcohols can be used without protection of the hydroxyl group in certain reactions, indicating a level of chemical stability under those conditions .

科学研究应用

抗炎应用

该化合物已被研究用于其作为抗炎剂的潜在用途。研究表明,通过微波辅助席夫碱形成合成的衍生物具有显着的抗炎特性。 这些特性在体内研究中尤为明显,例如角叉菜胶诱导的大鼠爪水肿试验,其中某些衍生物显着降低了大鼠爪水肿的体积 .

抗氧化活性

体外研究表明,该化合物的某些衍生物具有有效的抗氧化活性。这些活性使用 DPPH 自由基清除测定等测定方法进行测量。 特别是,一种衍生物显示出 7.2 ± 2.7 μg/mL 的 IC50 值,与参考抗坏血酸相当 .

分子对接研究

已经进行了分子对接实验以确定配体衍生物对目标蛋白质的结合亲和力。这些研究有助于了解分子水平的相互作用并指导设计具有更好疗效的药物。 对接结果与实验 IC50 值显示出良好的相关性,表明其有潜力发展成为有效的药物 .

杂环化合物的合成

该化合物作为合成具有良好生物活性的新杂环化合物的先驱。 这些活性对于医药和生物应用至关重要,该化合物在合成过程中的作用对于开发新药至关重要 .

酶抑制潜力

研究还探讨了含有苯并二氧杂环己烷和乙酰胺部分的衍生物的酶抑制潜力。 这些研究对于开发能够调节体内酶活性的新药物至关重要 .

药物发现

由于其多种生物活性,包括抗惊厥、抗菌和抗氧化特性,该化合物及其衍生物在药物发现中具有价值。 它们为开发可以解决各种健康状况的新治疗剂提供了平台 .

作用机制

属性

IUPAC Name |

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXFUGHWZSOHMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398959 |

Source

|

| Record name | 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4384-99-0 |

Source

|

| Record name | 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

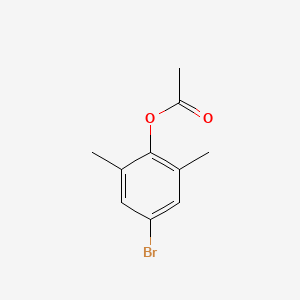

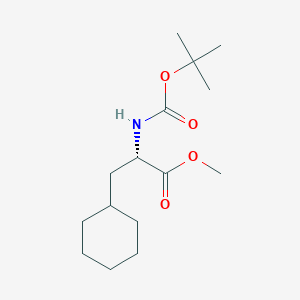

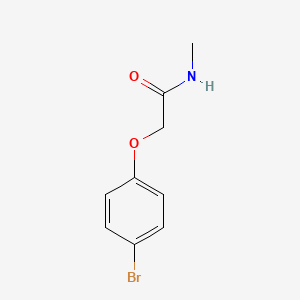

![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)